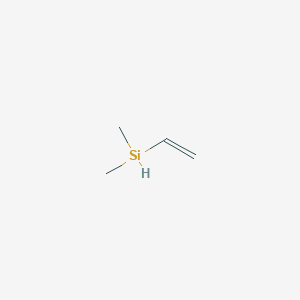
Dimethyl(vinyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(vinyl)silane is an organosilicon compound with the chemical formula C(4)H({10})Si. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a silicon atom bonded to two methyl groups and one vinyl group, making it a versatile reagent in organic synthesis and polymer chemistry .
准备方法
Dimethyl(vinyl)silane can be synthesized through several methods. One common preparation method involves the reaction of dichlorodimethylsilane ((CH(_3))(_2)SiCl(_2)) with lithium methyl vinyl aluminum hydride (LiAlH(CH(_3))CH(_2)CH=CH(_2)) in an anhydrous solvent such as tetrahydrofuran. This reaction produces this compound along with other by-products .
In industrial settings, vinyl-containing polydimethylsiloxanes (PDMS) are often produced through the hydrolytic polycondensation of dimethyl- and methylvinyldichlorosilanes, followed by catalytic rearrangement of the hydrolysis product .
化学反应分析
Dimethyl(vinyl)silane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne.
Electrophilic Substitution: In this reaction, an electrophile attacks the vinyl group, leading to the formation of new carbon-carbon bonds.
Cycloaddition: this compound can participate in [2+4] cycloaddition reactions with dienes, forming cycloadducts.
科学研究应用
Dimethyl(vinyl)silane has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of silicone polymers and copolymers.
Surface Modification: As a silane coupling agent, this compound is used to modify the surfaces of inorganic particles, improving their adhesion to organic matrices in composites.
Flame Retardants: The compound is used in the preparation of flame-retardant materials by modifying clay surfaces, which enhances the flame resistance of polymer composites.
作用机制
The mechanism of action of dimethyl(vinyl)silane in chemical reactions often involves the formation of a silicon-carbon bond. In hydrosilylation reactions, the silicon-hydrogen bond adds across the carbon-carbon double bond of an alkene, forming a new silicon-carbon bond. This process is typically catalyzed by transition metals, which facilitate the addition reaction .
In electrophilic substitution reactions, the electron-donating nature of the silicon atom stabilizes the transition state, allowing for the formation of new carbon-carbon bonds at the β-position relative to the silicon atom .
相似化合物的比较
Dimethyl(vinyl)silane can be compared to other vinylsilanes and allylsilanes, which also contain silicon-carbon bonds and exhibit similar reactivity:
Vinyltrimethoxysilane: This compound is used as a coupling agent and monomer in polymer synthesis.
Allyltrimethylsilane: This compound undergoes similar electrophilic substitution reactions, where the allyl group is incorporated at the electrophilic center after the loss of the silyl group.
Chlorodimethylvinylsilane: This compound is used in the synthesis of silicon-containing polymers and silaheterocycles.
This compound is unique due to its combination of methyl and vinyl groups, which provide a balance of reactivity and stability, making it a valuable reagent in various chemical processes.
属性
IUPAC Name |
ethenyl(dimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Si/c1-4-5(2)3/h4-5H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREARPFWSGLDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
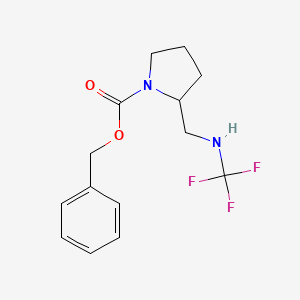
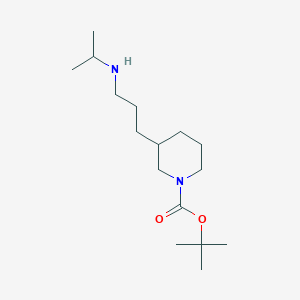
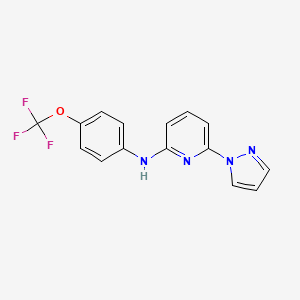
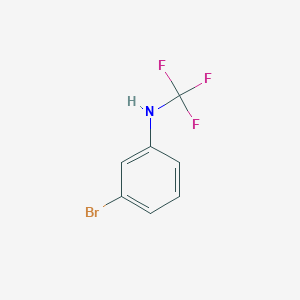
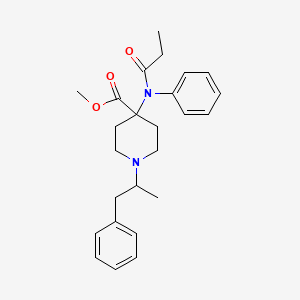
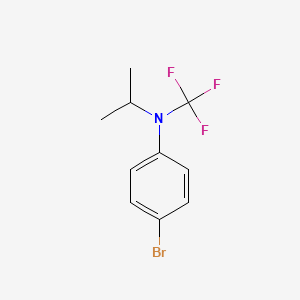

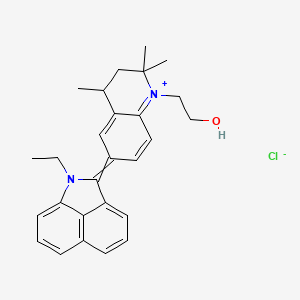
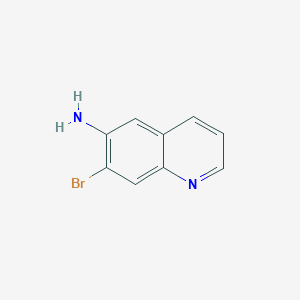
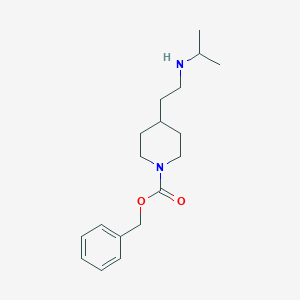
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
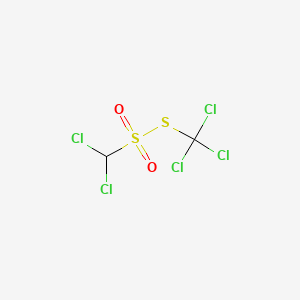

![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
